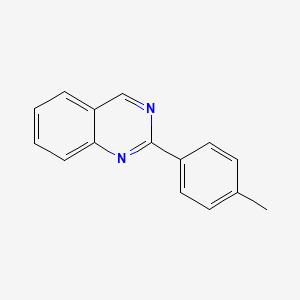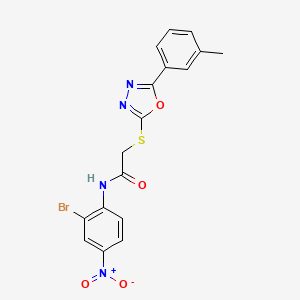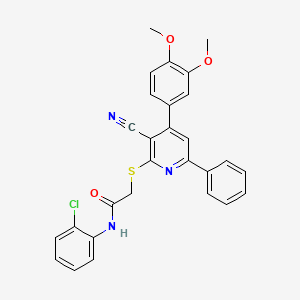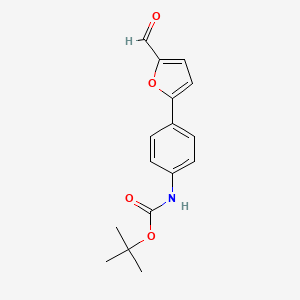
tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4-(5-formylfuran-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution
Major Products
Oxidation: The major product would be tert-Butyl (4-(5-carboxyfuran-2-yl)phenyl)carbamate.
Reduction: The major product would be tert-Butyl (4-(5-hydroxymethylfuran-2-yl)phenyl)carbamate.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its formyl group can form Schiff bases with amines, which are useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the furan or phenyl rings could lead to compounds with anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its carbamate group can participate in polymerization reactions, leading to materials with unique mechanical and chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate depends on its specific application. In biological systems, the formyl group can react with amines to form Schiff bases, which can then undergo further reactions. This reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions. The phenyl and furan rings can also interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- tert-Butyl (4-formylpyridin-2-yl)carbamate
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Uniqueness
tert-Butyl (4-(5-formylfuran-2-yl)phenyl)carbamate is unique due to the presence of the formyl group attached to the furan ring. This structural feature allows for specific reactivity, such as the formation of Schiff bases, which is not as readily achievable with similar compounds. Additionally, the combination of the furan and phenyl rings provides a unique electronic environment that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-formylfuran-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(19)17-12-6-4-11(5-7-12)14-9-8-13(10-18)20-14/h4-10H,1-3H3,(H,17,19) |
InChI Key |
RURWXDZCNZQUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


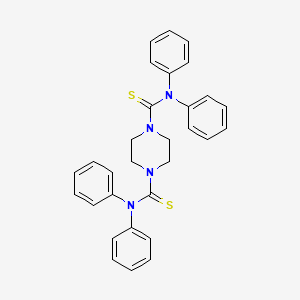
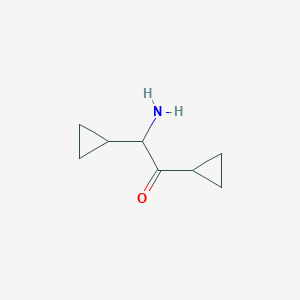
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B11769386.png)
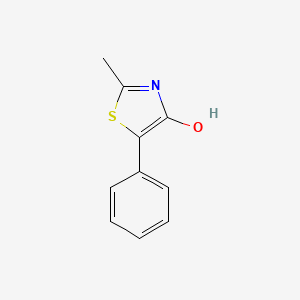
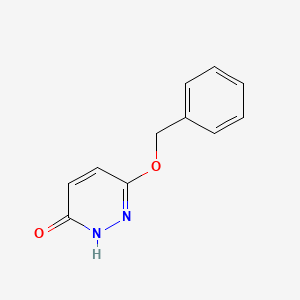
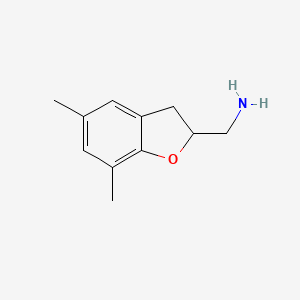
![(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid](/img/structure/B11769411.png)

![2-((2,6-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11769426.png)

